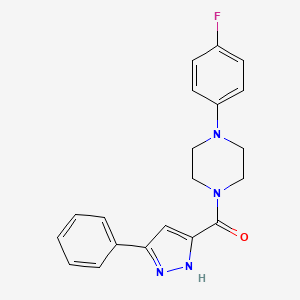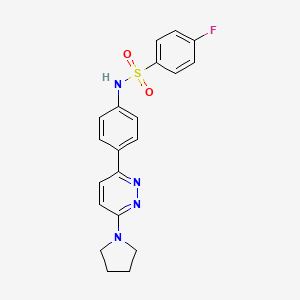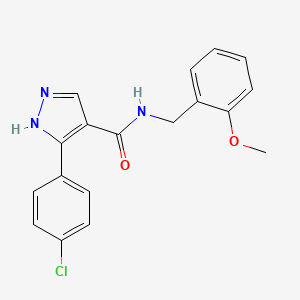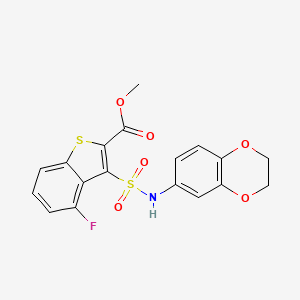![molecular formula C20H18N6O2S B11263556 4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263556.png)
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: is a complex organic compound with a unique structure. Let’s break it down:
Benzamide Core: The central benzamide moiety provides rigidity and stability.
Thiadiazole Ring: The 1,2,4-thiadiazole ring contributes to the compound’s pharmacological properties.
Triazole Ring: The 1,2,3-triazole ring enhances bioactivity.
Methoxy and Methyl Groups: These substituents influence solubility and lipophilicity.
Métodos De Preparación
Synthesis Routes: Several synthetic routes exist for this compound, but one common approach involves coupling an appropriate amine (bearing the triazole and thiadiazole functionalities) with 4-methoxybenzoyl chloride. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods. Solvent choice, catalysts, and temperature play crucial roles.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: Reduction of the amide carbonyl group may yield an amine.
Substitution: Substituents can be modified via nucleophilic substitution reactions.
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Hydrazine: Converts the thiadiazole to a thiol group.
Lithium Aluminum Hydride (LiAlH₄): Reduces the amide to an amine.
Hydrolysis: Cleavage of the amide bond yields the corresponding acid and amine.
Substitution: Substituents can be replaced by other functional groups.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: Investigated as a potential antidepressant and anxiolytic agent.
Chemistry: Used in ligand design for metal complexes.
Biology: Studied for its effects on stress-related pathways.
Mecanismo De Acción
The compound likely interacts with corticotropin-releasing factor (CRF) receptors, modulating stress responses. Further research is needed to
Propiedades
Fórmula molecular |
C20H18N6O2S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-5-4-6-15(11-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-9-16(28-3)10-8-14/h4-11H,1-3H3,(H,21,22,24,27) |
Clave InChI |
FFNHQGXTOSOINX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11263474.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263477.png)

![2-({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11263499.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11263501.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11263505.png)

![1-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263519.png)
![3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11263527.png)
![N-(3-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263533.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263537.png)
![3-(2-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11263543.png)


